2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid
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Overview
Description
2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid is a chemical compound that features a nitro group, a xanthene moiety, and a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid typically involves the introduction of the xanthene moiety to the benzoic acid core through a sulfanyl linkage. The nitro group is then introduced via nitration reactions. Common reagents used in these synthetic routes include acetic anhydride, zinc chloride, and phosphoryl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would typically employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The xanthene moiety can be oxidized to form xanthone derivatives.
Substitution: The sulfanyl linkage can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Xanthone derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The xanthene moiety can intercalate with DNA, leading to potential anti-cancer effects. The sulfanyl linkage allows for the formation of various derivatives that can target different biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: Lacks the xanthene moiety and sulfanyl linkage.
5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid: Lacks the nitro group.
Xanthone derivatives: Lack the benzoic acid core and nitro group.
Uniqueness
2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid is unique due to the combination of the nitro group, xanthene moiety, and benzoic acid core. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
212136-38-4 |
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Molecular Formula |
C20H13NO5S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-nitro-5-(9H-xanthen-9-ylsulfanyl)benzoic acid |
InChI |
InChI=1S/C20H13NO5S/c22-20(23)15-11-12(9-10-16(15)21(24)25)27-19-13-5-1-3-7-17(13)26-18-8-4-2-6-14(18)19/h1-11,19H,(H,22,23) |
InChI Key |
LDANWIPBKRGWRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)SC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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